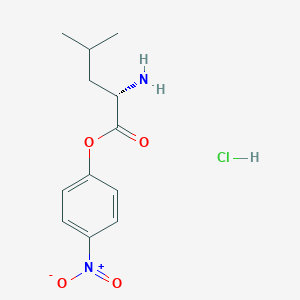

H-Leu-onp hcl

Description

Significance of p-Nitrophenyl Esters as Activated Amino Acid Derivatives in Biochemical and Organic Synthesis

Para-nitrophenyl (pNP) esters are a class of activated amino acid derivatives that have proven to be invaluable in both biochemical and organic synthesis. The p-nitrophenyl group acts as an effective leaving group, which activates the carboxyl group of an amino acid for nucleophilic attack. This activation is crucial for the efficient formation of peptide bonds under mild conditions. vulcanchem.comresearchgate.net The utility of p-nitrophenyl esters extends to their role as chromogenic substrates in enzyme assays. oup.comscielo.sa.cr Upon enzymatic cleavage, these esters release p-nitrophenol, a colored compound that can be quantified spectrophotometrically, providing a straightforward method for monitoring enzyme activity. vulcanchem.comoup.com This dual functionality as both an activating group in synthesis and a reporter group in assays underscores the broad significance of p-nitrophenyl esters in chemical and biological research. ontosight.airesearchgate.netosti.govnih.gov

The reactivity of p-nitrophenyl esters makes them suitable for various synthetic transformations, including esterification and amidation. ontosight.ai They have been instrumental in the synthesis of complex organic molecules, natural products, and pharmaceuticals. ontosight.ai The ability to facilitate reactions under controlled conditions has made them a staple in the repertoire of synthetic chemists.

Historical Development and Early Applications of H-Leu-ONp HCl in Research

The development of p-nitrophenyl esters for peptide synthesis dates back to the mid-20th century, with early work by Bodanszky and coworkers highlighting their potential for forming peptide bonds. nih.gov This laid the groundwork for the broader application of activated esters in peptide chemistry. While specific early research exclusively focused on this compound is not extensively documented in readily available literature, its use would have been a logical extension of the established utility of p-nitrophenyl esters of other amino acids. sci-hub.se The early applications of such compounds were primarily centered on stepwise peptide synthesis in solution before the widespread adoption of solid-phase methods. thieme-connect.de

The general principle involved using the p-nitrophenyl ester of an N-protected amino acid to acylate the free amino group of another amino acid or peptide. researchgate.net This approach allowed for the controlled elongation of peptide chains. The chromogenic nature of the p-nitrophenol leaving group also offered a convenient, albeit not always the primary, method for monitoring the progress of these coupling reactions.

Current Academic Relevance and Research Landscape of this compound

In contemporary research, this compound and its analogs continue to be relevant, particularly in the field of enzymology. It serves as a chromogenic substrate for various proteases, especially aminopeptidases. scbt.compeptanova.de The release of p-nitrophenol upon hydrolysis by these enzymes allows for the continuous monitoring of enzymatic activity, which is fundamental for kinetic studies, inhibitor screening, and understanding enzyme mechanisms. nih.govashpublications.org

The compound's utility also extends to its role as a building block in the synthesis of more complex molecules. chemimpex.com While less common in modern large-scale peptide synthesis, which often favors other coupling reagents, it remains a valuable tool in specific synthetic contexts, particularly for the preparation of short peptides or for pedagogical purposes. The ongoing research into enzyme function and the development of new diagnostic assays ensures the continued relevance of this compound and similar chromogenic substrates. rsc.orgnih.gov

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₂H₁₇N₂O₄ · HCl |

| Molecular Weight | 288.74 g/mol |

| Appearance | White to off-white powder |

| Melting Point | 151-153 °C |

| Solubility | Soluble in methanol. sigmaaldrich.com |

Note: Some properties are for the base compound or closely related derivatives and are provided for reference.

Synthesis and Manufacturing Processes

The synthesis of this compound typically involves a two-step process. The first step is the esterification of N-protected leucine (B10760876) with p-nitrophenol. A common protecting group for the amino function is the tert-butoxycarbonyl (Boc) group. The coupling of Boc-L-leucine and p-nitrophenol is often facilitated by a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) in an appropriate organic solvent. vulcanchem.com

The second step involves the deprotection of the amino group. For the Boc group, this is achieved under acidic conditions, for instance, by treatment with hydrochloric acid (HCl) in an organic solvent like dioxane or ethyl acetate. This yields the final product, L-Leucine p-nitrophenyl ester hydrochloride (this compound). Purification is typically carried out by recrystallization to obtain a product of high purity.

Chemical Reactivity and Functional Role

The chemical reactivity of this compound is primarily centered around the activated p-nitrophenyl ester. This ester is susceptible to nucleophilic attack at the carbonyl carbon.

As a Chromogenic Substrate: In the presence of certain enzymes, such as aminopeptidases, the ester bond is hydrolyzed. This reaction releases p-nitrophenol, which, under alkaline conditions, forms the p-nitrophenolate ion, a species with strong absorbance at around 405-420 nm. scielo.sa.cr This color change provides a direct and quantifiable measure of enzyme activity.

In Peptide Synthesis: The amino group of this compound can act as a nucleophile in a coupling reaction with an N-protected and carboxyl-activated amino acid. Conversely, after deprotonation, the free amino group of another amino acid or peptide can attack the activated carboxyl group of this compound (after its own amino group has been suitably protected) to form a new peptide bond. This reactivity makes it a building block for peptide synthesis. thieme-connect.de

Applications in Scientific Research

The specific properties of this compound lend it to several key applications in scientific research:

Enzyme Kinetics and Assays: It is widely used as a substrate to study the kinetics of enzymes like aminopeptidases. scbt.compeptanova.de By measuring the rate of p-nitrophenol release, researchers can determine key kinetic parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax). This is crucial for characterizing enzyme function and for screening potential enzyme inhibitors. vulcanchem.com

Building Block in Synthesis: As an amino acid derivative, this compound can be incorporated into the synthesis of peptides and other complex organic molecules. chemimpex.combiocrick.com Leucine residues are common in many biologically active peptides, and this compound provides a reactive form of leucine for their construction.

Diagnostic Assays: The chromogenic nature of the reaction with specific enzymes makes this compound and similar substrates useful in the development of diagnostic assays. rsc.org For example, the presence or activity of certain enzymes in biological samples can be detected and quantified, which may have implications for disease diagnosis.

Comparative Analysis

| Compound/Class | Key Features | Advantages | Disadvantages |

| This compound | Chromogenic substrate, activated ester | Simple colorimetric assay, good leaving group | Lower sensitivity than fluorogenic substrates, potential for non-specific hydrolysis |

| H-Leu-pNA (p-nitroanilide) | Chromogenic substrate | Similar colorimetric assay to ONp esters | Generally lower reactivity than ONp esters |

| H-Leu-AMC (7-amino-4-methylcoumarin) | Fluorogenic substrate | Higher sensitivity than chromogenic substrates | Requires a fluorometer for detection, more complex synthesis |

| H-Leu-OtBu HCl (tert-butyl ester) | Protected amino acid building block | Stable protecting group, useful in synthesis | Not a chromogenic substrate, requires deprotection |

| H-Leu-OMe HCl (methyl ester) | Protected amino acid building block | Simple protecting group | Not a chromogenic substrate, can be less stable than OtBu ester |

This compound offers a balance between reactivity and ease of detection. While fluorogenic substrates like H-Leu-AMC provide higher sensitivity, the simplicity and accessibility of spectrophotometric assays make chromogenic substrates like this compound and H-Leu-pNA highly valuable, particularly for high-throughput screening and routine enzyme assays. peptanova.detandfonline.com Compared to other leucine derivatives used primarily as building blocks in synthesis, such as H-Leu-OtBu HCl or H-Leu-OMe HCl, the defining feature of this compound is its dual role as both a synthetic precursor and a reporter molecule. medchemexpress.comcaymanchem.comiris-biotech.de

Structure

3D Structure of Parent

Properties

IUPAC Name |

(4-nitrophenyl) (2S)-2-amino-4-methylpentanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O4.ClH/c1-8(2)7-11(13)12(15)18-10-5-3-9(4-6-10)14(16)17;/h3-6,8,11H,7,13H2,1-2H3;1H/t11-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDEQRBFWMDWYJV-MERQFXBCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivations of H Leu Onp Hcl

Established Synthetic Routes for H-Leu-ONp HCl and Analogues

The primary synthetic route to this compound begins with L-leucine that is first protected at its amino terminus, most commonly with a tert-butoxycarbonyl (Boc) group. This N-protected leucine (B10760876) (Boc-Leu-OH) is then esterified with 4-nitrophenol (B140041) (p-nitrophenol) to form Boc-Leu-ONp. vulcanchem.comcymitquimica.com The final step involves the selective removal of the Boc protecting group under acidic conditions, typically using hydrogen chloride (HCl) in an anhydrous organic solvent, which yields the desired this compound salt. greyhoundchrom.comiris-biotech.de

The key esterification step is generally achieved using a coupling agent to activate the carboxylic acid of Boc-Leu-OH. The most common method involves the use of a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC). vulcanchem.com In this process, DCC reacts with the carboxyl group of Boc-Leu-OH to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the hydroxyl group of 4-nitrophenol to form the p-nitrophenyl ester, releasing dicyclohexylurea (DCU) as a byproduct. google.com

An alternative to carbodiimides for synthesizing activated esters includes the use of N-hydroxysuccinimide (HONSu) to form N-succinimidyl esters (Boc-Leu-OSu), which can also be used in peptide synthesis. pharm.or.jp Furthermore, other activated esters, like p-nitrophenyl esters, are employed in the synthesis of complex peptides and poly(ester amide)s. mdpi.comresearchgate.net

The efficiency and yield of this compound synthesis are highly dependent on the optimization of several reaction parameters, including solvent, temperature, stoichiometry, and the choice of coupling agents and additives. beilstein-journals.org

Coupling Agents and Additives: While DCC is effective, its use can lead to the formation of the N-acylurea byproduct, which can be difficult to remove. sci-hub.st To improve yields and minimize side reactions, alternative coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which forms a water-soluble urea (B33335) byproduct, or phosphonium (B103445) salts like PyBOP may be used. The addition of nucleophilic catalysts like 1-hydroxybenzotriazole (B26582) (HOBt) is a common strategy to increase reaction rates and, crucially, to suppress racemization. google.com

Solvent and Temperature: The esterification reaction is typically performed in anhydrous aprotic solvents like dichloromethane (B109758) (DCM), ethyl acetate, or dimethylformamide (DMF) at room temperature or cooled to 0°C to control the reaction rate and minimize side reactions. vulcanchem.compharm.or.jp Lower temperatures are often favored at the start of the reaction, particularly during the addition of the coupling agent. pharm.or.jp

Work-up and Purification: The purification protocol is critical for obtaining a high-purity product. The standard procedure involves filtering off the insoluble DCU byproduct, followed by washing the organic solution with aqueous solutions of weak acid (e.g., citric acid) and weak base (e.g., sodium bicarbonate) to remove unreacted starting materials and acidic/basic impurities. pharm.or.jpnih.gov Final purification is often achieved through recrystallization or chromatography. google.com

| Parameter | Condition/Reagent | Rationale/Outcome | Reference |

|---|---|---|---|

| Coupling Reagent | DCC + HOBt | Suppresses racemization and improves coupling efficiency. | google.com |

| Solvent | Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) | Provides good solubility for reactants and is non-reactive. | vulcanchem.compharm.or.jp |

| Temperature | 0°C to Room Temperature | Controls reaction rate and minimizes potential side reactions. | pharm.or.jp |

| Base (for deprotection/coupling) | Triethylamine (Et3N) or N-Methylmorpholine (NMM) | NMM is noted as a better base for some intramolecular cyclizations compared to pyridine. | nih.gov |

Maintaining the stereochemical integrity of the chiral center (the α-carbon) of leucine is paramount during synthesis. The L-configuration is essential for biological activity in most peptides. The primary mechanism for racemization during peptide bond formation is the formation of a 5(4H)-oxazolone (azlactone) intermediate. thieme-connect.despbu.ru This occurs when the carboxyl group of an N-acyl amino acid is activated. The oxazolone's α-proton is acidic and can be abstracted by a base, leading to a planar, achiral intermediate that can be re-protonated from either face, resulting in a mixture of L and D enantiomers. thieme-connect.de

Several strategies are employed to prevent racemization:

Urethane (B1682113) Protecting Groups: N-protecting groups of the urethane type, such as Boc (tert-butoxycarbonyl) and Z (benzyloxycarbonyl), are known to significantly suppress oxazolone (B7731731) formation and thus minimize racemization. thieme-connect.despbu.ru This is a key reason for their widespread use in stepwise peptide synthesis.

Coupling Reagent Additives: The addition of reagents like HOBt or N-hydroxysuccinimide (HONSu) to carbodiimide-mediated couplings is a highly effective method to control stereochemistry. google.comsci-hub.st These additives react with the initial O-acylisourea intermediate to form less reactive, but still acylating, esters (e.g., HOBt-esters). These esters are less prone to forming oxazolones than the O-acylisourea itself, thereby preserving the stereochemistry. google.com Studies have shown that coupling via an HONSu ester can yield stereochemically pure products, even in the presence of salts that might otherwise promote racemization. cdnsciencepub.com

Reaction Conditions: The choice of solvent and base can also influence the extent of racemization. Polar solvents can promote racemization. cdnsciencepub.com The presence of excess base, particularly in combination with high temperatures, should be avoided as it can facilitate the deprotonation of the oxazolone intermediate. uva.nl

| Coupling Method | Additive | Racemization Level | Reference |

|---|---|---|---|

| DCC | None | High (e.g., 14.3% in DMF) | google.com |

| DCC | N-hydroxysuccinimide (HONSu) | Low (e.g., 1.0% in DMF) | google.com |

| DCC | 1-hydroxybenzotriazole (HOBt) | Very Low | google.com |

| Mixed Anhydride | - | Significant racemization observed | cdnsciencepub.com |

Optimization of Reaction Conditions and Yields

Synthesis of this compound Derivatives and Analogues for Research Applications

The fundamental structure of this compound can be modified in several ways to create analogues for specific research purposes, such as probing enzyme mechanisms, developing new therapeutic agents, or constructing molecular probes.

The leucine side chain or backbone can be altered to introduce new functionalities or properties.

N-methylation: N-methylated amino acids are important components of many natural peptides and can impart properties like increased metabolic stability and cell permeability. The synthesis of an N-methylated leucine analogue typically involves the N-methylation of a Boc-protected leucine methyl ester using methyl iodide and a strong base like sodium hydride. nih.gov This modified amino acid can then be incorporated into peptide chains.

Hydroxylation: Hydroxylated leucine derivatives, such as (2S,3S)-3-hydroxyleucine, are substructures in bioactive natural products like wallimycin. mdpi.com These can be synthesized chemically or enzymatically and then converted into building blocks suitable for solid-phase peptide synthesis by applying appropriate protecting group strategies. mdpi.com

Photo-activatable Analogues: Photo-leucine, which contains a diazirine ring in its side chain, is a powerful tool for studying protein-protein interactions. iris-biotech.de Upon UV irradiation, the diazirine generates a highly reactive carbene that forms a covalent bond with nearby molecules. This amino acid can be synthesized and incorporated into peptides to create photo-affinity probes. iris-biotech.de

The p-nitrophenyl (ONp) ester is just one of several "activated esters" used in peptide synthesis. The choice of activating group can influence reactivity, stability, and the types of side products formed.

Pentafluorophenyl (PFP) Esters: PFP esters are often more reactive than their p-nitrophenyl counterparts and are used for efficient peptide bond formation. The synthesis is analogous to that of ONp esters, using pentafluorophenol (B44920) instead of p-nitrophenol in the esterification reaction with an N-protected amino acid and a coupling agent like DIPC (N,N'-Diisopropylcarbodiimide). nih.gov

N-Hydroxysuccinimide (OSu) Esters: As mentioned, N-hydroxysuccinimide esters are widely used due to their good reactivity and their ability to minimize racemization. pharm.or.jpresearchgate.net They are synthesized by reacting an N-protected amino acid with N-hydroxysuccinimide in the presence of DCC. researchgate.net

Thioesters: In native chemical ligation (NCL), a key strategy for synthesizing large proteins, peptide thioesters are used. These can be prepared and activated for coupling with a peptide that has an N-terminal cysteine residue. thieme-connect.de

The reactive nature of the p-nitrophenyl ester makes this compound and its analogues valuable for conjugation chemistry, particularly for developing probes for biological imaging and drug delivery. acs.org

Polymer Conjugation: Activated esters are frequently used to covalently attach small molecules, including peptides and drugs, to polymer backbones like N-(2-hydroxypropyl)methacrylamide (HPMA) copolymers. nih.govacs.org For instance, a polymer with pendant amine groups can react with the activated ester of a probe molecule. This strategy is used to create targeted drug delivery systems and imaging agents. acs.orgnih.gov

Enzyme-Activatable Probes: A common strategy for creating "turn-on" fluorescent probes involves conjugating a fluorophore to a polymer or peptide scaffold in a way that its fluorescence is quenched. thno.org The linker connecting the fluorophore often contains a peptide sequence, such as Gly-Phe-Leu-Gly (GFLG), which is a substrate for enzymes like cathepsin B that are overexpressed in tumors. The activated ester of leucine or another amino acid is a key component in synthesizing this peptide linker. Upon enzymatic cleavage of the linker, the fluorophore is released, and its fluorescence is restored, allowing for specific imaging of enzyme activity. thno.org

Click Chemistry: While not a direct use of the ONp ester itself, leucine derivatives can be modified with functionalities like azides or alkynes. These modified amino acids can then be incorporated into peptides and subsequently conjugated to other molecules (e.g., imaging agents, polymers) using highly efficient and specific "click" chemistry reactions. acs.org

Table of Mentioned Compounds

| Abbreviation/Common Name | Full Chemical Name |

|---|---|

| This compound | L-Leucine 4-nitrophenyl ester hydrochloride |

| Boc-Leu-OH | N-(tert-butoxycarbonyl)-L-leucine |

| Boc-Leu-ONp | N-(tert-butoxycarbonyl)-L-leucine 4-nitrophenyl ester |

| DCC | N,N'-dicyclohexylcarbodiimide |

| DCU | N,N'-dicyclohexylurea |

| HOBt | 1-hydroxybenzotriazole |

| HONSu / NHS | N-hydroxysuccinimide |

| Boc-Leu-OSu | N-(tert-butoxycarbonyl)-L-leucine N-succinimidyl ester |

| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide |

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate |

| DCM | Dichloromethane |

| DMF | Dimethylformamide |

| Et3N / TEA | Triethylamine |

| NMM | N-Methylmorpholine |

| Z-group / Cbz | Benzyloxycarbonyl group |

| Photo-leucine | (S)-2-amino-3-(3-methyl-3H-diazirin-3-yl)propanoic acid |

| PFP | Pentafluorophenyl |

| DIPC | N,N'-Diisopropylcarbodiimide |

| HPMA | N-(2-hydroxypropyl)methacrylamide |

| GFLG | Glycyl-L-phenylalanyl-L-leucyl-glycine |

Altered p-Nitrophenyl Ester Functionalities

Large-Scale Preparative Methods for Academic and Industrial Research

The first stage involves the esterification of an N-protected L-leucine (e.g., Z-Leu-OH or Boc-Leu-OH) with p-nitrophenol. This reaction is typically facilitated by a coupling reagent to activate the carboxylic acid. For large-scale synthesis, the selection of coupling agents and reaction conditions is optimized to maximize yield, minimize side-product formation, and ensure ease of purification.

The second and final stage is the deprotection of the nitrogen-protecting group to liberate the free amino group, which is concurrently protonated with hydrochloric acid to form the stable hydrochloride salt. The conditions for this step are highly dependent on the protecting group used in the initial stage. For instance, the benzyloxycarbonyl (Z) group is commonly removed via catalytic hydrogenation, a method well-suited for industrial scale-up. thieme-connect.de A patent for a liquid-phase peptide synthesis describes a similar deprotection at a significant scale (0.166 mole) via hydrogenation with a Palladium on carbon (Pd/C) catalyst in a methanolic hydrochloric acid solution. google.com Alternatively, the tert-butoxycarbonyl (Boc) group is removed under strong acidic conditions, typically using HCl in an organic solvent like dioxane.

A critical consideration in any peptide coupling or amino acid derivatization is the risk of racemization. Research has shown that the use of p-nitrophenyl esters for coupling reactions, when performed in the absence of chloride ions, proceeds with no detectable racemate, preserving the stereochemical integrity of the L-leucine starting material. rsc.org This is a significant advantage for producing high-purity material for research applications.

Scaling up these reactions from the laboratory bench to an industrial setting introduces further challenges. The exothermic nature of coupling reactions requires careful thermal management, and for syntheses at a scale of approximately 10 mmol or greater, pre-activation of reagents at reduced temperatures (e.g., 4°C) is often necessary to control the reaction rate and prevent side reactions. researchgate.net Furthermore, the hydrochloric acid used in the final step is itself an industrial chemical, typically produced by dissolving hydrogen chloride gas in water. cgthermal.comwikipedia.org The hydrogen chloride gas can be generated through various methods, including the direct synthesis by burning chlorine and hydrogen in an HCl oven. wikipedia.org

The following tables provide an overview of the protecting groups and an example of reaction parameters for a scaled-up synthesis.

Table 1: Comparison of Common N-Protecting Groups in Large-Scale Synthesis of this compound

| Feature | Benzyloxycarbonyl (Z) | tert-Butoxycarbonyl (Boc) |

|---|---|---|

| Introduction Method | Reaction with Benzyl chloroformate | Reaction with Di-tert-butyl dicarbonate |

| Cleavage Condition | Catalytic Hydrogenolysis (e.g., H₂/Pd-C) | Acidolysis (e.g., HCl in Dioxane, TFA) |

| Byproducts of Cleavage | Toluene, CO₂ | Isobutylene, CO₂ |

| Suitability for Scale-up | Well-suited; catalysts can be recovered. Process is clean. thieme-connect.de | Suitable; requires handling of corrosive acids and volatile byproducts. |

Table 2: Detailed Research Findings: Illustrative Parameters for Scaled-Up Z-Group Deprotection This table is based on a reported procedure for the deprotection of a Z-protected peptide in the presence of HCl, demonstrating a scalable method. google.com

| Parameter | Value / Condition |

|---|---|

| Starting Material | Z-Leu-Gly-OCH₃ |

| Scale | 0.166 mole |

| Solvent | 0.23 N Methanolic HCl |

| Catalyst | 10% Palladium on Carbon (Pd/C) |

| Reaction Time | 24 hours |

| Temperature | Room Temperature |

| Pressure | Atmospheric Pressure |

Mechanistic Investigations of H Leu Onp Hcl Reactivity

Hydrolysis Mechanisms of the p-Nitrophenyl Ester Moiety

The primary reaction of interest involving H-Leu-ONp HCl is the hydrolysis of its ester bond. This cleavage separates the leucine (B10760876) amino acid from the p-nitrophenol moiety. This process can be initiated through different pathways, which are broadly categorized as enzymatic and non-enzymatic.

This compound serves as a substrate for several classes of proteolytic enzymes, most notably aminopeptidases and certain proteases like chymotrypsin (B1334515). chemeurope.comelabscience.com These enzymes catalyze the hydrolysis of the ester bond, providing a means to measure their activity.

Aminopeptidases: Leucine aminopeptidases (LAPs) are a major class of enzymes that cleave the N-terminal amino acid from a peptide or protein. This compound is an effective substrate for LAPs, where the enzyme recognizes and hydrolyzes the bond between leucine and the p-nitrophenyl group. elabscience.comabcam.com The reaction mechanism involves the binding of the substrate to the enzyme's active site, followed by a nucleophilic attack on the carbonyl carbon of the ester bond, leading to the release of p-nitrophenol. nih.gov The kinetics of this degradation are dependent on pH and temperature, with optimal conditions typically around pH 7.4 and 37°C. nih.gov The degradation of leucine-containing peptides by aminopeptidases can be very rapid, with kinetic studies showing significant metabolism within minutes. nih.gov

Chymotrypsin: Although primarily known for cleaving peptide bonds after aromatic amino acids, chymotrypsin can also hydrolyze other amide and ester bonds, including those involving leucine. chemeurope.com The hydrolysis of p-nitrophenyl esters by chymotrypsin follows a "ping-pong" mechanism. chemeurope.comlibretexts.org This two-step process involves:

Acylation: The enzyme's active site serine residue attacks the carbonyl group of the substrate, forming a transient acyl-enzyme intermediate and releasing the first product, p-nitrophenol. chemeurope.comlibretexts.org

Deacylation: The acyl-enzyme intermediate then reacts with water, which hydrolyzes the intermediate, releasing the leucine and regenerating the free enzyme. chemeurope.comlibretexts.org

The kinetics of enzymatic hydrolysis are often described by the Michaelis-Menten model, characterized by the parameters Km (Michaelis constant) and kcat (turnover number).

Table 1: Kinetic Parameters for Enzymatic Hydrolysis of Related Substrates

| Enzyme | Substrate | Km (mM) | kcat (s-1) | Source |

|---|---|---|---|---|

| Funastrain c II (Cysteine Endopeptidase) | N-α-CBZ-Ala p-nitrophenyl ester | 0.0243 | 1.5 | scispace.com |

| Funastrain c II (Cysteine Endopeptidase) | L-pyroglutamyl-L-phenylalanyl-L-leucine-p-nitroanilide (PFLNA) | 0.1011 | 0.9 | scispace.com |

| Aminopeptidase (B13392206) (from human plasma) | Leucine5-enkephalin | 0.81 | N/A (Vmax = 14.30 µmol/L/min) | nih.gov |

In the absence of enzymes, this compound can undergo spontaneous hydrolysis, although at a much slower rate. The stability of the p-nitrophenyl ester bond is significantly influenced by the pH of the aqueous solution. cdnsciencepub.comcdnsciencepub.com Studies on similar compounds like p-nitrophenyl phosphate (B84403) show that the rate of hydrolysis is pH-dependent. cdnsciencepub.comresearchgate.net The reaction is first-order with respect to the ester concentration. cdnsciencepub.comcdnsciencepub.com

The rate of non-enzymatic hydrolysis increases at lower pH values, which corresponds to the protonation state of the molecule. cdnsciencepub.com Conversely, at a high pH (e.g., pH 9.0), the rate of hydrolysis for p-nitrophenyl phosphate is practically zero. cdnsciencepub.com This suggests that the stability of this compound would also be greatest in moderately alkaline conditions, while acidic conditions would promote its degradation. The activation energy for the non-enzymatic hydrolysis of p-nitrophenyl phosphate at pH 2.6 has been measured at 26.0 kcal/mole. cdnsciencepub.comcdnsciencepub.com

Table 2: Factors Influencing Non-Enzymatic Stability of p-Nitrophenyl Esters

| Factor | Effect on Stability | Mechanism | Source |

|---|---|---|---|

| Low pH (Acidic) | Decreased stability (faster hydrolysis) | Protonation of the ester or phosphate group facilitates nucleophilic attack by water. | cdnsciencepub.com |

| High pH (Alkaline) | Increased stability for some p-nitrophenyl esters (e.g., phosphates). | The ester exists in a more stable, fully ionized form. | cdnsciencepub.com |

| Temperature | Decreased stability (faster hydrolysis) | Provides the necessary activation energy for the hydrolysis reaction. | cdnsciencepub.comcdnsciencepub.com |

Enzymatic Hydrolysis Pathways and Kinetics

Reaction Kinetics and Thermodynamics in Research Settings

The kinetics of this compound hydrolysis are a key aspect of its use in research. Factors such as the solvent system, pH, and the presence of catalysts can dramatically alter the reaction rate.

The choice of solvent and the pH of the reaction medium have a profound impact on the hydrolysis rate of p-nitrophenyl esters. numberanalytics.comresearchgate.net

Solvent Effects: Solvent polarity can influence reaction rates by stabilizing or destabilizing reactants, transition states, and intermediates. numberanalytics.comchemrxiv.org For reactions involving charged species or polar transition states, polar solvents generally accelerate the rate. echemi.com For the hydrolysis of p-nitrophenyl esters, the transition state involves the development of negative charge on the carbonyl oxygen. Polar protic solvents, like water, can stabilize this transition state through hydrogen bonding, thereby increasing the reaction rate. numberanalytics.commdpi.com In contrast, nonpolar solvents would be expected to slow the reaction. echemi.com Solvent viscosity also plays a role; higher viscosity can decrease reaction rates by hindering the movement and interaction of molecules. echemi.com

pH Influence: The pH of the solution directly affects the ionization state of both the this compound molecule and any catalytic species present, such as the imidazole (B134444) group of a histidine residue in an enzyme. acs.orgnih.gov For non-enzymatic hydrolysis, the rate is often pH-dependent, as seen with p-nitrophenyl phosphate where the rate increases at lower pH. cdnsciencepub.com In enzymatic reactions, pH dictates the protonation state of active site residues, which is critical for catalytic activity. For instance, the catalytic activity of many proteases depends on a specific protonation state of a histidine residue in the catalytic triad (B1167595). researchgate.net Chymotrypsin-catalyzed hydrolysis, for example, is highly dependent on pH. nih.gov

Besides enzymes, other chemical species and organized media can catalyze the hydrolysis of this compound.

Micellar Catalysis: Surfactant micelles can significantly enhance the rate of ester hydrolysis. rsc.org The hydrophobic core of the micelle can concentrate both the ester substrate and a catalyst, increasing their effective concentrations and facilitating the reaction. Cationic micelles, in particular, have been shown to be effective catalysts for the hydrolysis of p-nitrophenyl esters. rsc.orgafricanjournalofbiomedicalresearch.com Functionalized micelles containing catalytic groups like imidazole can act as "microreactors," mimicking enzymatic catalysis by providing both a binding site and a catalytic center. rsc.org

Chemical Catalysis: Specific chemical reagents can act as nucleophilic or general base catalysts. Imidazole and its derivatives are well-known catalysts for ester hydrolysis, proceeding through a nucleophilic pathway where the imidazole attacks the ester carbonyl to form an acyl-imidazolium intermediate, which is then rapidly hydrolyzed. cdnsciencepub.com Designed peptides containing histidine residues have also been shown to catalyze acyl-transfer reactions of p-nitrophenyl esters with rate enhancements of over three orders of magnitude compared to simple imidazole catalysis. acs.org This catalytic effect is pH-dependent, relying on the presence of unprotonated, nucleophilic histidine residues. acs.org

Influence of Solvent Systems and pH on Reaction Rates

Intermolecular Interactions and Binding Mechanisms

The interaction of this compound with its environment, particularly with the active sites of enzymes, is governed by a combination of intermolecular forces. These interactions are responsible for substrate recognition, binding, and the stabilization of the transition state.

The binding of this compound is primarily driven by the specific recognition of its constituent parts: the leucine side chain and the p-nitrophenyl group.

Hydrophobic Interactions: The isobutyl side chain of leucine is hydrophobic and fits into corresponding hydrophobic pockets within the active site of enzymes like leucine aminopeptidase or chymotrypsin. chemeurope.comnih.gov This interaction helps to properly orient the substrate for catalysis. The stability of protein structures and peptide-membrane associations is often influenced by the hydrophobicity of leucine residues. nih.gov

Hydrogen Bonding: Hydrogen bonds are critical for both substrate binding and the catalytic mechanism itself. wikipedia.orgchemistryguru.com.sg The amino group of the leucine moiety and the carbonyl group of the ester can act as hydrogen bond donors and acceptors, respectively. libretexts.org In enzymatic catalysis, hydrogen bonds involving the catalytic triad (serine, histidine, aspartate) are essential for stabilizing the transition state. researchgate.net For example, in glutamate (B1630785) dehydrogenase, the amino and carboxyl groups of a bound ligand are recognized and stabilized by hydrogen bonds with enzyme residues. nih.gov

Table 3: Key Intermolecular Interactions in this compound Binding

| Interaction Type | Involved Moiety of this compound | Description | Source |

|---|---|---|---|

| Hydrophobic Interaction | Leucine side chain (isobutyl group), Phenyl ring | The nonpolar side chain fits into hydrophobic pockets of the enzyme, excluding water and contributing to binding energy. | chemeurope.comnih.gov |

| Hydrogen Bonding | Amino group (donor), Carbonyl oxygen (acceptor), Nitro group | Forms specific connections with amino acid residues in the active site, crucial for orientation and transition state stabilization. | nih.govwikipedia.orglibretexts.org |

| Van der Waals Forces | Entire molecule | Contribute to the overall snug fit of the substrate in the enzyme's active site through non-specific, short-range attractions. | libretexts.orgvaia.com |

H Leu Onp Hcl As a Substrate in Enzymatic Research

Application in Protease and Aminopeptidase (B13392206) Assays

H-Leu-ONp HCl and its N-acylated analogues are widely employed as substrates in assays for various peptidases, which are enzymes that hydrolyze peptide bonds. thermofisher.com This class of enzymes is broadly divided into endopeptidases (cleaving within a peptide chain) and exopeptidases (cleaving at the terminus). Aminopeptidases are a subclass of exopeptidases that specifically remove the N-terminal amino acid from a peptide or protein. thermofisher.comwikipedia.org Many aminopeptidases exhibit a preference for cleaving at hydrophobic residues, making leucine-based substrates like this compound particularly effective for their study. uniprot.orgnih.gov

The utility of such substrates stems from the ease of detecting the reaction product, p-nitrophenol. tandfonline.com The hydrolysis reaction can be monitored continuously in a spectrophotometer, allowing for real-time measurement of enzyme activity. This method is fundamental for characterizing enzyme properties, including their kinetics, specificity, and response to inhibitors. vulcanchem.com

Elucidation of Enzyme Kinetics (K_m, k_cat)

A primary application of this compound is in the determination of key enzymatic kinetic parameters, namely the Michaelis constant (K_m) and the catalytic constant (k_cat). The K_m value represents the substrate concentration at which the reaction rate is half of its maximum (V_max) and is an inverse measure of the substrate's binding affinity to the enzyme. The k_cat, or turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is fully saturated with the substrate.

To determine these parameters, researchers measure the initial reaction rates at various concentrations of this compound while keeping the enzyme concentration constant. The data are then fitted to the Michaelis-Menten equation. While specific kinetic data for this compound is dispersed across various studies, data from closely related N-protected leucine-p-nitrophenyl esters illustrates the principle. For instance, a study on a protease (ProA) from Pleurotus ostreatus using Z-Leu-ONp (an N-terminally protected version) yielded specific kinetic values that help define the enzyme's catalytic efficiency. tandfonline.com Similarly, studies with Human Cytomegalovirus (HCMV) protease using another related substrate, Boc-L-Ala-ONp, determined a K_m of 163 µM and a k_cat of 0.397 s⁻¹. nih.gov

Table 1: Example Kinetic Parameters of Proteases with Related p-Nitrophenyl Ester Substrates

| Enzyme | Substrate | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (µM⁻¹s⁻¹) | Source(s) |

|---|---|---|---|---|---|

| Pleurotus ostreatus Protease A | Z-Leu-ONp | 115 | 320 | 2.78 | tandfonline.com |

| HCMV Protease (A143T/A144T) | Boc-L-Ala-ONp | 163 | 0.397 | 0.0024 | nih.gov |

Determination of Substrate Specificity Profiles

Substrate specificity is a fundamental characteristic of an enzyme, defining the range of molecules it can act upon. This compound is part of a larger toolkit of chromogenic substrates, each with a different amino acid, used to map the specificity profile of a protease or aminopeptidase. scbt.com By incubating an enzyme with a panel of different amino acid-p-nitrophenyl esters (e.g., H-Ala-ONp, H-Phe-ONp, H-Arg-ONp), scientists can determine which N-terminal residues the enzyme prefers.

For example, a study investigating the esterase activity of the Human Cytomegalovirus (HCMV) protease tested a series of Boc-L-Xaa-ONp substrates, where Xaa represented different amino acids. The results showed that the enzyme could hydrolyze Boc-L-Ala-ONp and Boc-L-Phe-ONp, but not substrates with branched-chain amino acids like Boc-L-Leu-ONp or Boc-L-Ile-ONp. nih.gov This indicates a clear specificity against leucine (B10760876) at the cleavage site for this particular enzyme.

In another example, α-chymotrypsin was tested against N-acetylated p-nitrophenyl esters of various amino acids, including leucine. nih.gov Such studies revealed that as the size of the amino acid side chain increased, the rate of reaction for the L-enantiomers increased, demonstrating a preference for bulky, hydrophobic residues. nih.gov Aminopeptidases from the M17 family, known as leucine aminopeptidases, show a strong preference for N-terminal leucine residues, making this compound an excellent substrate for their characterization. acs.org

Table 2: Example of Substrate Specificity for HCMV Protease using Boc-Xaa-ONp Substrates

| Substrate (Boc-L-Xaa-ONp) | Relative Hydrolysis Activity | Source(s) |

|---|---|---|

| Xaa = Alanine (Ala) | +++ | nih.gov |

| Xaa = Phenylalanine (Phe) | + | nih.gov |

| Xaa = Glycine (Gly) | + | nih.gov |

| Xaa = Leucine (Leu) | No Hydrolysis | nih.gov |

| Xaa = Isoleucine (Ile) | No Hydrolysis | nih.gov |

| Xaa = Valine (Val) | No Hydrolysis | nih.gov |

| Xaa = Glutamine (Gln) | No Hydrolysis | nih.gov |

Activity is denoted qualitatively based on reported findings.

Characterization of Enzyme Inhibition Mechanisms

This compound is also a valuable tool for studying enzyme inhibitors, which are molecules that reduce or block enzyme activity. In these assays, the rate of this compound hydrolysis is measured in the presence of varying concentrations of a potential inhibitor. By analyzing how the inhibitor affects the enzyme's K_m and V_max, its mechanism of action can be determined (e.g., competitive, non-competitive, uncompetitive, or mixed inhibition). scispace.com

For instance, in a competitive inhibition study, the inhibitor would compete with this compound for binding to the enzyme's active site. This would result in an apparent increase in the K_m for the substrate, but V_max would remain unchanged. In non-competitive inhibition, the inhibitor binds to a different site on the enzyme, affecting its catalytic activity without blocking substrate binding, resulting in a decreased V_max but an unchanged K_m.

Studies on the inhibition of the 20S proteasome have used leucine-containing peptide substrates to screen for potent inhibitors like tripeptide aldehydes and clasto-lactacystin β-lactone. nih.gov While not using this compound directly, these experiments exemplify the principle of using a leucine-preferring substrate to find and characterize inhibitors of a specific peptidase activity. The straightforward nature of the p-nitrophenol-based assay makes it highly suitable for initial inhibitor screening and detailed kinetic analysis of inhibition constants (K_i). scispace.com

Use in High-Throughput Screening for Enzyme Activity

High-throughput screening (HTS) allows for the rapid testing of thousands of samples, making it essential for drug discovery and enzyme engineering. nih.gov The colorimetric nature of the this compound assay is exceptionally well-suited for HTS. The reaction can be performed in multi-well plates (e.g., 96- or 384-well formats), and the absorbance of the yellow p-nitrophenol product can be read simultaneously for all wells using a plate reader. researchgate.net

This methodology is used for several purposes:

Screening for novel enzymes: Metagenomic libraries, containing genetic material from diverse environmental microbes, can be screened to find new proteases or aminopeptidases with desired properties. nih.gov Bacterial colonies expressing potential enzymes can be assayed in multi-well plates with this compound to identify active clones.

Directed evolution of enzymes: When engineering an enzyme for improved activity or stability, HTS is used to screen vast libraries of enzyme variants. The intensity of the yellow color produced from this compound hydrolysis provides a direct measure of the variant's activity, allowing for the selection of improved mutants. uni-duesseldorf.de

Screening for inhibitors: Large chemical libraries can be rapidly screened for compounds that inhibit a target peptidase, with a reduction in color formation indicating a potential hit. researchgate.net

A genetic enzyme screening system (GESS) has been developed that uses p-nitrophenol-releasing substrates to activate a reporter gene, enabling screening via flow cytometry, a powerful HTS technique. nih.gov

Studies on Enzyme Mechanism and Active Site Characterization

Understanding how an enzyme works at a molecular level involves characterizing its active site—the region where the substrate binds and the chemical reaction occurs. nih.govresearchgate.net this compound serves as a chemical probe in these investigations. By combining kinetic studies using this substrate with techniques like site-directed mutagenesis and X-ray crystallography, researchers can elucidate the roles of individual amino acid residues within the active site.

For example, a researcher might hypothesize that a specific residue in the active site is crucial for binding the leucine side chain of the substrate. By mutating this residue (e.g., changing it to a smaller or differently charged amino acid) and then measuring the kinetic parameters (k_cat and K_m) with this compound, they can test this hypothesis. A significant increase in K_m for the mutant enzyme would suggest that the mutated residue is indeed important for substrate binding. nih.gov

Classic studies on α-chymotrypsin used a series of N-acetyl-amino acid-p-nitrophenyl esters to develop a three-locus model of the active site, explaining how interactions at different points within the binding pocket contribute to both substrate and stereospecificity. nih.gov This type of analysis, which relies on systematic changes to the substrate and the enzyme, is fundamental to understanding the structural basis of enzyme function. nih.gov

Probing Protein Interactions and Cellular Processes In Vitro

While this compound is a small molecule substrate and not a direct tool for studying large protein-protein interactions (PPIs), its hydrolysis can serve as a valuable reporter for processes that are regulated by such interactions. thermofisher.com Many cellular functions are controlled by the assembly of protein complexes, which can activate, inhibit, or alter the specificity of an enzyme. nih.govmdpi.com

An in vitro reconstituted system can be used to investigate these effects. For example, consider a scenario where Protease A is only active when bound to an activator protein, Protein B. To study this interaction, one could measure the hydrolysis of this compound by Protease A alone, and then measure it again after the addition of Protein B. A significant increase in the rate of p-nitrophenol production upon the addition of Protein B would provide quantitative evidence of the activating interaction. This approach allows for the characterization of allosteric regulation and the screening for compounds that might disrupt these essential protein-protein interactions. thermofisher.complos.org The kinetic properties of an enzyme can be altered by such interactions, and a simple, reliable assay using a substrate like this compound is crucial for detecting these changes. thermofisher.com

Applications of H Leu Onp Hcl in Peptide Chemistry and Biomolecular Probe Development

Role as an Activated Building Block in Peptide Synthesis

In the intricate process of chemically synthesizing peptides, the formation of a peptide bond between two amino acids requires the activation of the carboxyl group of one amino acid to facilitate its reaction with the amino group of another. spbu.ru H-Leu-ONp HCl and its N-protected analogues, such as Boc-Leu-ONp and Z-Leu-ONp, are classic examples of such activated building blocks. vulcanchem.comchemimpex.com The p-nitrophenyl group is strongly electron-withdrawing, which makes the ester carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by an amino group. This activation enhances the efficiency of peptide bond formation, often allowing reactions to proceed under mild conditions with high yields. vulcanchem.com

Segment condensation is a powerful strategy for synthesizing large peptides or proteins, where smaller, protected peptide fragments are synthesized independently and then joined together. thieme-connect.de This approach can circumvent problems encountered in stepwise synthesis, such as the decreasing solubility of long peptide intermediates. thieme-connect.depharm.or.jp

In this context, activated esters like p-nitrophenyl esters play a crucial role. A protected peptide fragment can be prepared with a C-terminal p-nitrophenyl ester. This activated fragment is then reacted with another peptide fragment that has a free N-terminus. For instance, research has shown the use of Boc-Gln-ONp (an N-protected glutamine p-nitrophenyl ester) to couple with the N-terminus of another peptide segment during the synthesis of complex polypeptides. pharm.or.jp The use of such activated fragments facilitates the ligation of large, complex sequences, which is a key step in the total synthesis of proteins. thieme-connect.depharm.or.jp

| Strategy | Description | Role of Activated Ester (e.g., -ONp) |

| Stepwise Synthesis | Amino acids are added one by one to a growing peptide chain. | The incoming amino acid is activated (e.g., as Boc-Leu-ONp) to react with the N-terminus of the chain. |

| Segment Condensation | Pre-synthesized peptide fragments are coupled together. | The C-terminal carboxyl group of one fragment is activated as a p-nitrophenyl ester to react with the N-terminus of another fragment. pharm.or.jp |

Solid-Phase Peptide Synthesis (SPPS), pioneered by R.B. Merrifield, involves building a peptide chain sequentially while it is covalently attached to an insoluble polymer support. uniroma1.it While modern SPPS often relies on other coupling reagents, the principle of using activated esters is fundamental. In a typical SPPS cycle using this chemistry, the N-terminal protecting group of the resin-bound peptide is removed, and the next amino acid, in its activated form (e.g., an N-protected leucine (B10760876) p-nitrophenyl ester), is added to the reaction vessel. uniroma1.itacs.org

The activated amino acid couples with the free amino group on the resin, extending the peptide chain. The excess reagent and the p-nitrophenol byproduct are then simply washed away, which is a major advantage of the solid-phase method. uniroma1.it This method was famously used in the first solid-phase synthesis of a tetrapeptide, where carbobenzoxy-L-leucine p-nitrophenyl ester was used to couple leucine onto the growing peptide chain. uniroma1.itacs.org The photochemical cleavage of peptides from certain resins can yield fully protected peptide fragments suitable for further use in segment condensation strategies. ias.ac.in

Segment Condensation and Fragment Ligation Strategies

Development of Chromogenic and Fluorogenic Probes

The p-nitrophenyl group in this compound is not only useful for synthesis but also serves as an excellent chromogenic reporter. The ester itself is typically colorless, but upon hydrolysis of the ester bond, it releases p-nitrophenol. At neutral or basic pH, p-nitrophenol converts to the p-nitrophenolate ion, which has a distinct yellow color and strong absorbance at around 405 nm. vulcanchem.com This property is exploited to create probes that signal the activity of specific enzymes. nih.gov

This compound is an effective substrate for various proteases and peptidases that exhibit specificity for leucine residues at the N-terminus, such as leucine aminopeptidase (B13392206). acs.org When the enzyme cleaves the peptide bond (or in this case, the ester bond mimicking a peptide bond), p-nitrophenol is released. vulcanchem.com

By monitoring the increase in absorbance at 405 nm over time using a spectrophotometer, one can directly measure the rate of the enzymatic reaction. lcms.cz This allows for the real-time determination of key enzyme kinetics parameters, such as Kₘ and Vₘₐₓ, and is widely used for:

Characterizing the substrate specificity of proteases. sigmaaldrich.com

Screening for potential enzyme inhibitors. vulcanchem.com

Studying the effect of different conditions on enzyme activity. vulcanchem.com

For example, similar chromogenic substrates like Z-L-Lys-ONp hydrochloride are used to monitor trypsin activity through hydrolysis reactions. sigmaaldrich.com

| Component | State | Optical Property |

| This compound | Intact Ester | Colorless |

| p-Nitrophenol | Released Product (at pH > 7) | Yellow (Absorbs at ~405 nm) vulcanchem.com |

The principle of enzyme-triggered color change is a foundational element in the design of simple and effective biosensors for research purposes. mdpi.com A biosensor for a specific protease can be developed by incorporating this compound as the signal-generating substrate. The presence and catalytic activity of the target enzyme in a biological sample (like a cell lysate) can be quantified by measuring the rate of yellow color development. mdpi.com

These peptide-based biosensors are valuable research tools due to their ease of synthesis and the straightforward nature of colorimetric detection. mdpi.com They provide a means to transform the catalytic activity of an enzyme into a readily detectable electrochemical or optical signal, which is essential for assessing the status or progression of various biological processes where enzyme activity is a key biomarker. mdpi.com

Real-Time Monitoring of Enzymatic Reactions

Incorporation into Affinity-Based Probes for Target Identification in vitro

Affinity-Based Probes (AfBPs) are sophisticated chemical tools designed to selectively label and identify proteins in complex biological mixtures, such as cell lysates. nih.govrsc.org A typical AfBP consists of three key components: a ligand that provides binding affinity and selectivity for the target protein, a reactive group (or "warhead") that forms a covalent bond with or is processed by the target, and a reporter tag (like biotin (B1667282) or a fluorophore) for detection and enrichment. nih.govfrontiersin.org

This compound can be incorporated as a modular component into the design of AfBPs targeting proteases. In such a design, a specific targeting ligand would guide the probe to a particular enzyme. The H-Leu-ONp moiety would act as a reactive "warhead." If the target is an active protease that recognizes leucine, it will cleave the p-nitrophenyl ester. This cleavage event can be designed to trigger the activation of a secondary reactive group on the probe, leading to covalent labeling of the enzyme. This allows for the specific identification of the active form of the enzyme, distinguishing it from inactive zymogens or inhibitor-bound forms. nih.gov This "photoactivation-free" labeling approach enables the detection of various active enzymes in a wide range of biological systems. nih.gov

Theoretical and Computational Investigations of H Leu Onp Hcl Systems

Molecular Dynamics Simulations of Compound-Enzyme Interactions

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movement of atoms and molecules over time. tandfonline.com In the context of H-Leu-ONp HCl, MD simulations are instrumental in elucidating the dynamics of its interaction with enzymes, particularly peptidases like leucine (B10760876) aminopeptidase (B13392206) for which it can act as a substrate. tandfonline.com

MD simulations can model the process of this compound binding to the active site of an enzyme. These simulations provide a time-resolved view of the conformational changes that both the compound and the enzyme undergo during the binding event. Key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the enzyme-substrate complex can be identified and their strengths quantified. vulcanchem.com For instance, the leucine side chain of the compound is expected to fit into a hydrophobic pocket of the enzyme, while the amino group and the carbonyl group can form hydrogen bonds with residues in the active site.

The stability of the enzyme-H-Leu-ONp HCl complex can be assessed by calculating the root-mean-square deviation (RMSD) of the protein backbone and the ligand over the simulation time. A stable RMSD suggests that the complex has reached equilibrium. nih.gov Furthermore, the binding free energy between this compound and the enzyme can be calculated using methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA). This provides a quantitative measure of the binding affinity.

Interactive Data Table: Illustrative Binding Energies from MD Simulations for Leucine Analogs with Leucine Aminopeptidase.

| Leucine Analog | Binding Free Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Leucine Phosphonic Acid | -8.5 | Zn(II) ions, Glu334, Asp255 |

| Bestatin | -9.2 | Zn(II) ions, Arg336, Lys250 |

| Hypothetical H-Leu-ONp | -7.9 | Hydrophobic pocket, Ser331, Gly333 |

Quantum Chemical Calculations of Reactivity and Stability

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to investigate the electronic structure, reactivity, and stability of molecules. nih.govresearchgate.net For this compound, these calculations can provide fundamental insights into its chemical properties.

Methods like Density Functional Theory (DFT) can be used to determine the optimized geometry of the this compound molecule and to calculate its vibrational frequencies, which can be compared with experimental spectroscopic data. nih.gov The distribution of electron density and the molecular electrostatic potential can also be mapped, revealing the regions of the molecule that are most likely to engage in electrostatic interactions.

Furthermore, quantum chemical calculations are crucial for studying the mechanism of enzymatic hydrolysis of the amide bond in this compound. By modeling the reaction pathway, the transition state structures and the associated energy barriers can be determined. researchgate.net This information is vital for understanding the catalytic mechanism of the enzyme and the factors that influence the rate of the reaction. The calculations can also predict the relative stability of the reactants, intermediates, and products. nih.gov

Interactive Data Table: Calculated Reaction Profile Parameters for the Hydrolysis of a Peptide Bond.

| Reaction Step | Parameter | Calculated Value (kcal/mol) |

|---|---|---|

| Tetrahedral Intermediate Formation | Activation Energy | 15.2 |

| Amide Bond Cleavage | Activation Energy | 12.8 |

| Overall Reaction | Reaction Energy | -5.7 |

Conformational Analysis and Structure-Activity Relationship (SAR) Modeling

Conformational analysis of this compound involves identifying its stable three-dimensional structures and the energy differences between them. This is important because the biological activity of a molecule is often dependent on its conformation. nih.gov Computational methods can systematically explore the conformational space of this compound to identify the low-energy conformers that are most likely to be present under physiological conditions.

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a series of compounds with their biological activity. researchgate.netcdnsciencepub.com For this compound and its analogs, SAR models can be developed to understand how modifications to the leucine side chain, the p-nitrophenyl group, or the amide bond affect its interaction with a target enzyme. uoa.grresearchgate.net

Computational SAR techniques, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can be used to build predictive models. tandfonline.com These models can then be used to design new leucine derivatives with enhanced or modified activity. The basic premise is that the arrangement of atoms and functional groups dictates the molecule's properties and its interactions with biological targets. researchgate.net

Interactive Data Table: Hypothetical SAR Data for Leucine Aminopeptidase Substrates.

| Compound | Modification | Relative Activity (%) | Key Structural Feature |

|---|---|---|---|

| H-Leu-ONp | - | 100 | Leucine side chain |

| H-Val-ONp | Leucine to Valine | 75 | Smaller hydrophobic side chain |

| H-Ile-ONp | Leucine to Isoleucine | 95 | Branched hydrophobic side chain |

| H-Leu-p-aminophenol | Nitro to Amino group | 20 | Altered electronics of leaving group |

Advanced Analytical Methodologies for H Leu Onp Hcl Research

Spectrophotometric and Spectrofluorometric Assays for Product Detection

Spectrophotometric and spectrofluorometric assays are fundamental in research involving H-Leu-ONp HCl, primarily for detecting the product of enzymatic hydrolysis, p-nitroaniline.

Spectrophotometric Assays: The enzymatic cleavage of the amide bond in this compound by aminopeptidases releases L-leucine and p-nitroaniline. fujifilm.com The liberated p-nitroaniline is a chromogenic substance that imparts a yellow color to the solution. vulcanchem.com This color change allows for the direct and continuous monitoring of enzyme activity by measuring the increase in absorbance at a specific wavelength, typically around 405 nm. fujifilm.comvulcanchem.com This method is widely used due to its simplicity, reproducibility, and high sensitivity for quantifying enzyme kinetics. vulcanchem.comrjptonline.orgconnectjournals.com The principle involves creating a calibration curve with known concentrations of p-nitroaniline to determine the amount of product formed over time, which is directly proportional to the enzyme's activity. fujifilm.com

Several factors can influence the accuracy of these assays, including pH, temperature, and the presence of inhibitors or activators. koreascience.kr For instance, studies have shown that the optimal pH for leucine (B10760876) aminopeptidase (B13392206) activity using this compound as a substrate is often in the alkaline range. koreascience.kr

Spectrofluorometric Assays: While spectrophotometric assays are common, spectrofluorometric methods offer even greater sensitivity. nih.gov These assays utilize substrates that release a fluorescent product upon enzymatic cleavage. Although this compound itself is not a fluorogenic substrate, the principles of fluorescence can be applied by using alternative substrates like L-Leucine-7-amino-4-methylcoumarin, which releases a highly fluorescent product. nih.gov The high background hydrolysis of some traditional substrates can be a limitation, but newer fluorescent reporters with improved properties are being developed. nih.gov

Table 1: Comparison of Spectrophotometric and Spectrofluorometric Assays for Aminopeptidase Activity

| Parameter | Spectrophotometric Assay (using this compound) | Spectrofluorometric Assay (using alternative substrates) |

|---|---|---|

| Principle | Measures absorbance of the colored product (p-nitroaniline). fujifilm.comvulcanchem.com | Measures fluorescence of the released fluorophore. nih.gov |

| Typical Wavelength (nm) | ~405 nm for p-nitroaniline. fujifilm.comvulcanchem.com | Varies with the fluorophore (e.g., Ex: 355 nm, Em: 405 nm for Abz-Gly-p-nitro-Phe-Pro-OH). medchemexpress.com |

| Sensitivity | Good, with detection limits often in the µg/mL range. connectjournals.comnih.gov | Very high, often more sensitive than colorimetric assays with detection limits potentially in the ng/mL range. nih.gov |

| Advantages | Simple, cost-effective, and provides continuous monitoring. vulcanchem.comrjptonline.orgfarmaciajournal.com | Higher sensitivity, wider dynamic range. nih.gov |

| Limitations | Lower sensitivity compared to fluorescence; potential for interference from other colored compounds. | Higher cost of substrates and instrumentation; susceptibility to quenching. nih.gov |

Mass Spectrometry-Based Approaches for Reaction Monitoring and Metabolite Identification

Mass spectrometry (MS) is a powerful tool in this compound research, offering high specificity and sensitivity for monitoring reactions and identifying metabolites.

Reaction Monitoring: MS techniques, particularly when coupled with rapid mixing devices, can directly measure the concentrations of substrates, products, and intermediates in an enzymatic reaction over time. sigmaaldrich.com Electrospray ionization mass spectrometry (ESI-MS) is commonly used for this purpose. sigmaaldrich.com A notable application is Multiple Reaction Monitoring (MRM), also known as Selective Reaction Monitoring (SRM). proteomics.com.au This targeted approach uses a triple quadrupole mass spectrometer to preselect a parent ion (e.g., the molecular ion of this compound) and then fragment it, monitoring for specific daughter ions. proteomics.com.aunih.gov This high degree of specificity allows for accurate quantification of the analyte even in complex biological mixtures like plasma or cell lysates. proteomics.com.au

Metabolite Identification: In studies of drug metabolism or the breakdown of peptides in biological systems, MS is indispensable for identifying the resulting metabolites. nih.gov For instance, in the investigation of a tripeptide's metabolism in plasma, high-pressure liquid chromatography coupled with MS allowed for the separation and identification of all possible metabolites. nih.gov The precise mass measurements provided by high-resolution mass spectrometry (HRMS) can help determine the elemental composition of unknown metabolites, aiding in their structural elucidation. mdpi.com

Table 2: Mass Spectrometry Techniques in this compound Research

| Technique | Primary Application | Key Findings/Capabilities |

|---|---|---|

| Electrospray Ionization Mass Spectrometry (ESI-MS) | Monitoring enzyme kinetics. sigmaaldrich.com | Allows for the simultaneous measurement of substrates and products in real-time. sigmaaldrich.com Can be used to study the kinetics of enzyme-catalyzed reactions. sigmaaldrich.com |

| Multiple Reaction Monitoring (MRM/SRM) | Targeted quantification of this compound and its products. proteomics.com.aunih.gov | Highly specific and sensitive, enabling quantification in complex mixtures like plasma. proteomics.com.au Eliminates the need for extensive sample purification. nih.gov |

| High-Resolution Mass Spectrometry (HRMS) | Structural elucidation of metabolites and reaction products. mdpi.com | Provides accurate mass measurements to determine the elemental composition of molecules. mdpi.com Essential for identifying unknown compounds. mdpi.com |

Chromatographic Techniques for Separation and Purity Assessment in Research Contexts

Chromatographic methods are essential for the separation of this compound from reactants, products, and impurities, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is the most widely used chromatographic technique for the analysis of this compound. vulcanchem.comsigmaaldrich.com Reversed-phase HPLC (RP-HPLC) is a common mode, where a nonpolar stationary phase is used with a polar mobile phase. sielc.com The separation is based on the differential partitioning of the analytes between the two phases. By using a UV detector, the purity of this compound can be accurately quantified. vulcanchem.com HPLC methods can be developed to separate this compound from its hydrolysis products, L-leucine and p-nitroaniline, allowing for the assessment of its stability and the extent of degradation in a sample. Furthermore, HPLC is crucial for separating structural isomers, such as leucine and isoleucine, which can be challenging to distinguish by other means. waters.com

Thin-Layer Chromatography (TLC): TLC is a simpler and faster chromatographic technique often used for rapid qualitative assessment of reaction progress and purity. vulcanchem.com It provides a quick visual confirmation of the presence of the starting material and the formation of products. While not as quantitative as HPLC, it is a valuable tool for initial screening and optimization of reaction conditions. google.com

Table 3: Chromatographic Methods for this compound Analysis

| Technique | Primary Use | Typical Conditions and Findings |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Purity assessment, quantitative analysis. vulcanchem.comsigmaaldrich.com | Reversed-phase columns are commonly used. sielc.com UV detection allows for quantification. vulcanchem.com Can achieve baseline separation of leucine and isoleucine. waters.com Purity levels of ≥98% are often reported for commercial products. sigmaaldrich.com |

| Thin-Layer Chromatography (TLC) | Reaction monitoring, qualitative purity check. vulcanchem.comgoogle.com | Provides a rapid visual assessment of the number of components in a sample. vulcanchem.com Used to monitor the disappearance of starting materials and the appearance of products. google.com |

NMR Spectroscopy for Structural Elucidation and Reaction Mechanism Confirmation (not basic identification)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the molecular structure and dynamics, making it invaluable for confirming reaction mechanisms in studies involving this compound.

Structural Elucidation of Reaction Products: While basic 1D NMR (¹H and ¹³C) is used for routine identification, advanced 2D NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to elucidate the precise structure of complex reaction products or metabolites. mdpi.comnih.gov These experiments reveal through-bond correlations between different nuclei, allowing for the unambiguous assignment of all atoms in a molecule and the determination of its connectivity. nih.gov

Reaction Mechanism Confirmation: NMR can be used to follow the course of a reaction in situ, providing insights into the formation of intermediates and transition states. researchgate.net For example, by using isotopically labeled reactants, such as those containing deuterium (B1214612) (²H), one can trace the path of specific atoms throughout a reaction. sapub.org A change in the splitting pattern of a proton signal in ¹H NMR upon deuterium substitution in a neighboring position can confirm the site of a bond-forming or bond-breaking event, thereby providing direct evidence for a proposed reaction mechanism. sapub.org For example, the reduction of a ketone with sodium borodeuteride (NaBD₄) instead of sodium borohydride (B1222165) (NaBH₄) will result in a different splitting pattern for the adjacent protons, confirming that the hydride (or deuteride) is delivered to the carbonyl carbon. sapub.org Similarly, observing the movement or broadening of specific peaks over time can provide information about dynamic processes like chemical exchange or conformational changes occurring during a reaction. researchgate.net

Table 4: Advanced NMR Spectroscopy Applications in this compound Related Research

| NMR Experiment | Application | Information Gained |

|---|---|---|

| 2D COSY (Correlation Spectroscopy) | Structural elucidation of reaction products. mdpi.comnih.gov | Identifies protons that are coupled to each other (typically on adjacent carbons). mdpi.com |

| 2D HSQC/HMBC | Complete structural assignment. mdpi.comnih.gov | Correlates protons with their directly attached carbons (HSQC) or with carbons two or three bonds away (HMBC), establishing the carbon skeleton and connectivity. mdpi.comnih.gov |

| In-situ NMR with Isotopic Labeling | Reaction mechanism confirmation. sapub.org | Tracks the transfer of isotopes (e.g., deuterium) to confirm the site of attack and the fate of specific atoms during a reaction. sapub.org Changes in peak splitting patterns provide mechanistic proof. sapub.org |

| Variable Temperature NMR | Studying dynamic processes. | Provides information on conformational changes, rotational barriers, and chemical exchange by observing changes in peak shape and position with temperature. |

Future Research Directions and Unexplored Avenues

Novel Synthetic Approaches and Derivatization Strategies

While the fundamental synthesis of H-Leu-ONp HCl is well-established, typically involving the esterification of a protected leucine (B10760876) with p-nitrophenol, future research could focus on developing more efficient, scalable, and environmentally friendly synthetic routes. thermofisher.comlibretexts.org Green chemistry principles, such as the use of enzymatic catalysts or alternative, less hazardous solvents, could be explored to refine the production of this compound and its derivatives.

A significant area for future exploration lies in the derivatization of the this compound molecule to create novel probes with enhanced functionalities. For instance, the incorporation of fluorophores could transform it from a chromogenic to a fluorogenic substrate, offering higher sensitivity in enzymatic assays. mdpi.com Derivatization could also be employed to create substrates for Fluorescence Resonance Energy Transfer (FRET) assays, which allow for real-time monitoring of enzyme activity with high spatial and temporal resolution. microscopyu.comnih.govmdpi.comresearchgate.nethamamatsu.com The synthesis of photo-crosslinking analogues of leucine has been demonstrated, and similar strategies could be applied to this compound to create probes for identifying and studying enzyme-substrate interactions in living cells. iris-biotech.de

Furthermore, the synthesis of a library of this compound analogues with varied amino acid components or modified p-nitrophenyl groups could be a valuable resource for screening against a wide range of proteases, aiding in the discovery of new enzymes and the characterization of their substrate specificities. ias.ac.innih.gov

Expanding the Scope of Enzymatic Applications in Emerging Research Fields

The primary application of this compound has been in traditional enzyme kinetics and inhibitor screening. However, its potential extends to several emerging research fields. In proteomics and activity-based protein profiling, this compound and its derivatives could be used to identify and quantify the activity of specific proteases in complex biological samples, such as cell lysates or tissue homogenates. nih.gov This could be particularly valuable in cancer research, where protease activity is often dysregulated. mdpi.com

Another promising area is the development of this compound-based assays for high-throughput screening (HTS) of compound libraries to identify novel enzyme inhibitors or activators. mdpi.comresearchgate.net The simplicity and robustness of the colorimetric readout make it amenable to automation and miniaturization, which are key requirements for HTS platforms.

The application of this compound in studying enzyme activity in living cells is a largely unexplored but highly promising avenue. nih.gov Developing cell-permeable versions of the substrate or utilizing advanced delivery systems could enable the real-time monitoring of intracellular protease activity, providing valuable insights into cellular physiology and disease pathogenesis.

Integration with Advanced Bioanalytical Platforms

The integration of this compound-based assays with advanced bioanalytical platforms can significantly enhance their sensitivity, throughput, and applicability. Microfluidic devices, or "lab-on-a-chip" systems, offer numerous advantages for enzymatic assays, including reduced reagent consumption, faster analysis times, and the ability to perform parallel analyses. gene-quantification.denih.gov The use of chromogenic substrates like this compound in droplet-based microfluidics allows for the encapsulation of single enzyme molecules in picoliter- to nanoliter-sized droplets, enabling the study of enzyme kinetics at the single-molecule level. gene-quantification.dersc.orgmdpi.com

Furthermore, this compound-based assays can be adapted for use in various biosensor formats. For example, the p-nitrophenol product of the enzymatic reaction could be detected electrochemically, providing an alternative to spectrophotometric detection. The development of paper-based analytical devices (µPADs) offers a low-cost and portable platform for enzymatic assays, which could be particularly useful for point-of-care diagnostics. acs.org